1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a chlorophenyl group, and a pentylsulfanylacetyl group
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves several steps One common method includes the reaction of 4-chlorobenzyl chloride with pyridine to form the pyridinium saltThe reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenyl group can participate in aromatic interactions, while the pentylsulfanylacetyl group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride can be compared with similar compounds such as:
4-Chlorobenzyl chloride: A simpler compound with a chlorophenyl group, used in similar substitution reactions.
Pyridinium salts: These compounds share the pyridinium ion but differ in their substituents, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in research and industrial applications.
Properties
CAS No. |
175223-40-2 |
---|---|
Molecular Formula |
C19H23Cl2NOS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-2-pentylsulfanylethanone;chloride |
InChI |
InChI=1S/C19H23ClNOS.ClH/c1-2-3-4-13-23-15-19(22)17-9-11-21(12-10-17)14-16-5-7-18(20)8-6-16;/h5-12H,2-4,13-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
MUVHSPTUDUMZOI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCSCC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
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